molecular formula C12H13ClF3N3O2 B1415126 Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate CAS No. 1147979-45-0

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate

Cat. No.: B1415126
CAS No.: 1147979-45-0
M. Wt: 323.7 g/mol
InChI Key: TUYRDRBMLUUBHE-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .

Preparation Methods

The synthesis of Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate involves several steps. The synthetic routes and reaction conditions are typically proprietary and specific to the manufacturer. general methods involve the reaction of appropriate starting materials under controlled conditions to introduce the piperazino, chloro, and trifluoromethyl groups onto the isonicotinate backbone .

Chemical Reactions Analysis

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The piperazino group can interact with various biological molecules, influencing their activity and function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:

  • Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)benzoate
  • Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)pyridine-4-carboxylate

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The unique combination of the piperazino, chloro, and trifluoromethyl groups in this compound provides it with distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-chloro-2-piperazin-1-yl-5-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O2/c1-21-11(20)8-7(12(14,15)16)6-18-10(9(8)13)19-4-2-17-3-5-19/h6,17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYRDRBMLUUBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1C(F)(F)F)N2CCNCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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